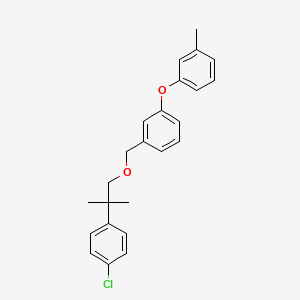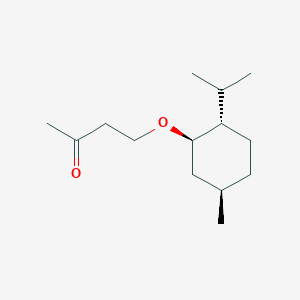
4-(L-Menthoxy)-2-butanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FEMA No. . It is commonly used in the flavor and fragrance industry due to its distinctive sensory attributes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(L-Menthoxy)-2-butanone typically involves the reaction of menthol with butanone under specific conditions. The reaction is catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and high throughput. The process involves the same basic reaction as in the laboratory but is optimized for large-scale production with enhanced safety and efficiency measures.
Chemical Reactions Analysis
Types of Reactions
4-(L-Menthoxy)-2-butanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the menthoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of menthoxybutanoic acid.
Reduction: Formation of menthoxybutanol.
Substitution: Formation of various substituted butanones depending on the nucleophile used.
Scientific Research Applications
4-(L-Menthoxy)-2-butanone has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a flavoring agent in pharmaceuticals.
Industry: Widely used in the flavor and fragrance industry to impart minty and spicy notes to products.
Mechanism of Action
The mechanism of action of 4-(L-Menthoxy)-2-butanone involves its interaction with sensory receptors in the olfactory system. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic minty and spicy aroma. Additionally, its biological activities are mediated through interactions with cellular targets, such as enzymes and receptors involved in inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
4-(L-Menthoxy)-2-pentanone: Similar structure but with an additional carbon in the chain.
4-(L-Menthoxy)-2-hexanone: Another homolog with a longer carbon chain.
Menthyl acetate: Shares the menthyl group but differs in the functional group attached.
Uniqueness
4-(L-Menthoxy)-2-butanone is unique due to its specific flavor profile and its balance of minty and spicy notes. This makes it particularly valuable in applications where a distinct sensory experience is desired .
Properties
CAS No. |
886449-15-6 |
|---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
4-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxybutan-2-one |
InChI |
InChI=1S/C14H26O2/c1-10(2)13-6-5-11(3)9-14(13)16-8-7-12(4)15/h10-11,13-14H,5-9H2,1-4H3/t11-,13+,14-/m1/s1 |
InChI Key |
KCLGSIULRIYEFO-KWCYVHTRSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OCCC(=O)C)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OCCC(=O)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


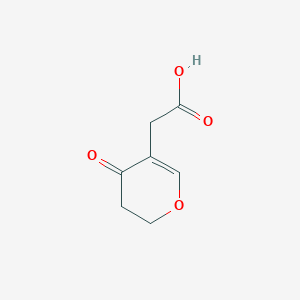
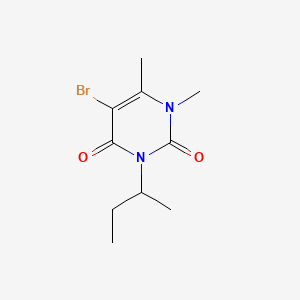
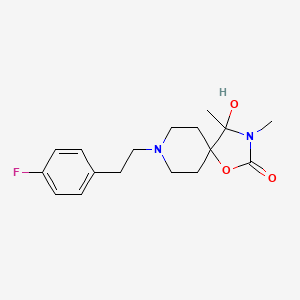
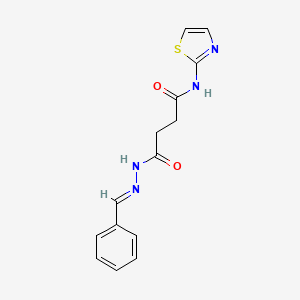
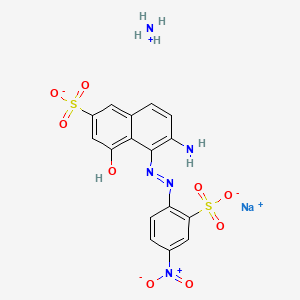
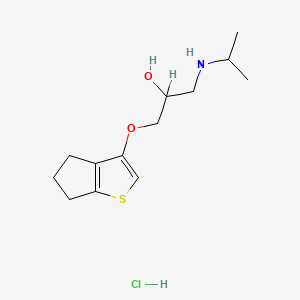
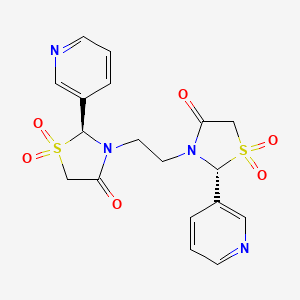
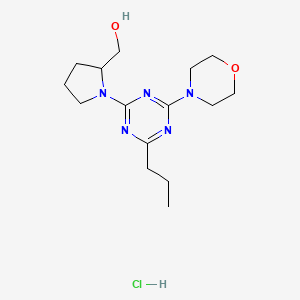


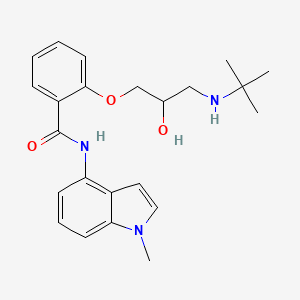
![4,11,13-trimethyl-5-(2-morpholin-4-ylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12755706.png)

